Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate
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Overview
Description
Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate is a chemical compound with diverse applications in scientific research. It is extensively used in synthetic organic chemistry, drug development, and material science due to its unique properties, including its sulfanylacetate moiety and dimethylanilino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as column chromatography, are common to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfanylacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted sulfanylacetates, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate exerts its effects involves its interaction with specific molecular targets. The sulfanylacetate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dimethylanilino group may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,3-dimethylanilino)benzoate: Similar structure but with a benzoate group instead of a sulfanylacetate group.
Methyl 2-(2,6-dimethylanilino)propanoate: Contains a propanoate group instead of a sulfanylacetate group.
Methyl thioglycolate: Similar sulfanylacetate moiety but lacks the dimethylanilino group.
Uniqueness
Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate is unique due to the combination of its sulfanylacetate and dimethylanilino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-9-4-5-10(2)11(6-9)14-12(15)7-18-8-13(16)17-3/h4-6H,7-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYWBCJPNFTECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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